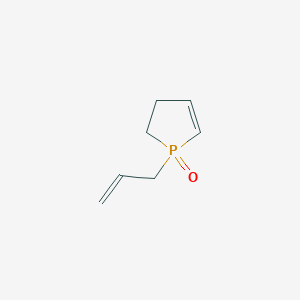
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one is a unique organophosphorus compound characterized by its phospholane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one typically involves the reaction of allyl halides with phospholane derivatives under controlled conditions. One common method includes the use of allyl bromide and a phospholane precursor in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield phospholane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of substituted phospholanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mCPBA, acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol.
Substitution: Allyl bromide, potassium carbonate, THF, DMF.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phospholane derivatives.
Substitution: Substituted phospholanes.
Aplicaciones Científicas De Investigación
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one involves its interaction with molecular targets through its phospholane ring. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(Prop-2-en-1-yl)-2,3-dihydro-1H-1lambda~5~-phosphol-1-one: shares similarities with other phospholane derivatives, such as:
Propiedades
Número CAS |
63525-59-7 |
|---|---|
Fórmula molecular |
C7H11OP |
Peso molecular |
142.14 g/mol |
Nombre IUPAC |
1-prop-2-enyl-2,3-dihydro-1λ5-phosphole 1-oxide |
InChI |
InChI=1S/C7H11OP/c1-2-5-9(8)6-3-4-7-9/h2-3,6H,1,4-5,7H2 |
Clave InChI |
XUQKELMBAMEELS-UHFFFAOYSA-N |
SMILES canónico |
C=CCP1(=O)CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)
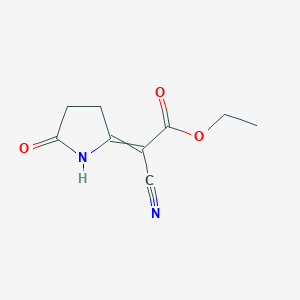


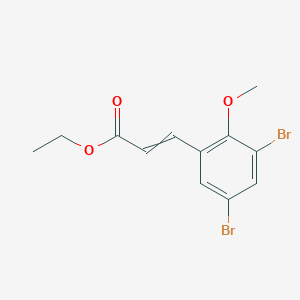
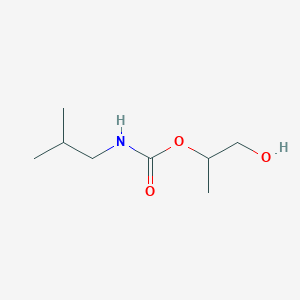
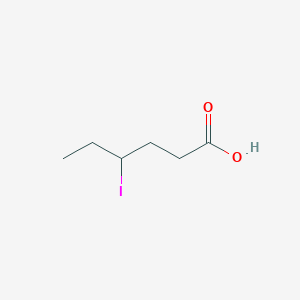

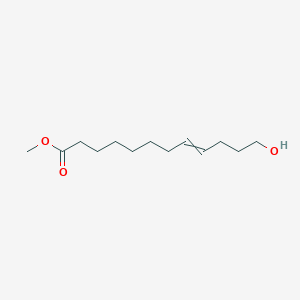
![5-{4-[3,5-Bis(4-bromobutoxy)phenoxy]butoxy}benzene-1,3-diol](/img/structure/B14513424.png)
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
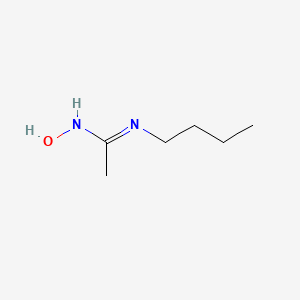
![(2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}propane-1,2-diol](/img/structure/B14513439.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
